Biochemical Tubulin Polymerization Inhibition: Tubulin Inhibitor 18 vs. Colchicine
In a direct head-to-head in vitro tubulin polymerization assay, Tubulin inhibitor 18 (compound 5j) demonstrated a 24% improvement in inhibitory potency over colchicine, with an IC50 of 1.02 μM compared to colchicine's IC50 of 1.34 μM under identical experimental conditions [1]. This quantitative advantage positions compound 5j as the more potent biochemical inhibitor within the same experimental system, despite both compounds targeting the colchicine binding site.
| Evidence Dimension | Inhibition of tubulin polymerization |
|---|---|
| Target Compound Data | IC50 = 1.02 μM |
| Comparator Or Baseline | Colchicine IC50 = 1.34 μM |
| Quantified Difference | ~24% improvement (1.31-fold higher potency) |
| Conditions | In vitro tubulin polymerization assay; tubulin at 10 μM; test compounds evaluated under identical conditions |
Why This Matters
For researchers conducting tubulin polymerization assays, this 1.31-fold potency advantage translates to lower compound consumption and reduced potential for off-target effects at equivalent inhibitory concentrations.
- [1] Wang, S.F. et al. (2015). Synthesis, biological evaluation and 3D-QSAR studies of novel 5-phenyl-1H-pyrazol cinnamamide derivatives as novel antitubulin agents. European Journal of Medicinal Chemistry, 93, 291-299. View Source
